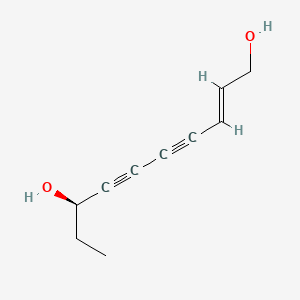

(R,E)-Deca-2-ene-4,6-diyne-1,8-diol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E,8R)-dec-2-en-4,6-diyne-1,8-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-2-10(12)8-6-4-3-5-7-9-11/h5,7,10-12H,2,9H2,1H3/b7-5+/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFBMIOGKDCDLDH-BREXMAIKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C#CC#CC=CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C#CC#C/C=C/CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(R,E)-Deca-2-ene-4,6-diyne-1,8-diol: A Technical Guide to its Natural Occurrence and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R,E)-Deca-2-ene-4,6-diyne-1,8-diol is a naturally occurring polyacetylene, a class of bioactive lipids characterized by the presence of multiple carbon-carbon triple bonds. These compounds are known for their diverse pharmacological activities. This technical guide provides a comprehensive overview of the natural sources, isolation, and known chemical context of this compound, with a focus on providing practical information for research and development purposes. While this specific stereoisomer has been identified, detailed biological studies and quantitative analyses are still emerging areas of research.

Natural Occurrence and Sources

This compound has been isolated from the roots and rhizomes of Toricellia angulata var. intermedia (Harms) Hu, a plant belonging to the Toricelliaceae family.[1] This plant is distributed in the Guizhou, Sichuan, and Yunnan provinces of China.[1] In traditional Chinese medicine, various parts of Toricellia angulata are used for treating ailments such as bone fractures, tonsillitis, and asthma, and for their purported ability to expel wind, remove dampness, and promote blood circulation.[2]

The chemical profile of Toricellia angulata var. intermedia is diverse, containing a variety of compound classes. The presence of this compound alongside these other molecules provides a rich context for understanding its potential synergistic or isolated bioactivities.

Data Presentation

While specific quantitative data for the yield of this compound from Toricellia angulata var. intermedia is not available in the current literature, the following table summarizes the chemical constituents that have been isolated from different parts of the plant, providing a qualitative overview of its phytochemistry.

| Plant Part | Compound Class | Isolated Compounds | Reference |

| Roots and Rhizomes | Polyacetylene | (8R)-deca-2-trans-2-ene-4,6-diyn-1,8-diol | [1] |

| Lignan Glycoside | (7S,8S)-8,9-dihydroxy-3,5,7-trimethoxyphenicol-4-O-β-D-glucoside | [1] | |

| Nucleoside | Adenosine | [1] | |

| Polyacetylene Glycoside | (8E)-decaene-4,6-diyn-1-O-α-L-rhamnopyranosyl-(1→6)-β-D-glucopyranoside | [1] | |

| Benzoquinone | 2,6-dimethoxy-p-benzoquinone | [1] | |

| Fatty Acid | Palmitic acid | [1] | |

| Phenylpropanoid Glycoside | Syringaldeyde-4-O-β-D-glucopyranoside | [1] | |

| Diterpenoid | Phytol | [1] | |

| Aldehyde | p-hydroxybenzaldehyde | [1] | |

| Amide | Nicotinamide | [1] | |

| Saponin | Aralidioside | [1] | |

| Sterol | β-daucosterol | [1] | |

| Iridoid Glycoside | Griselinoside | [1] | |

| Leaves | Polyacetylene | (8S)-deca-2-trans-2,9-diene-4,6-diyn-1,8-diol | [3] |

| Cyclohexanone Derivative | Dimethyl 2-(hydroxymethyl)-5-oxocyclohexane-1,4-dicarboxylate (torriangulate A) | [3] | |

| Organic Acid | Methyl succinate, Methyl malate | [3] | |

| Furan Derivative | 5-hydroxymethyl-2-furfuraldehyde | [3] | |

| Coumarin | 7-hydroxy-6-methoxycoumarin | [3] | |

| Terpene Lactone | Loliolide | [3] | |

| Iridoid Glycoside | Griselinoside | [3] | |

| Fatty Acid Ester | Methyl linoleate | [3] |

Experimental Protocols

A detailed, step-by-step experimental protocol for the isolation of this compound from Toricellia angulata var. intermedia is not fully detailed in a single publication. However, based on the methods reported in the literature for the isolation of this and similar polyacetylenes, a generalized protocol can be constructed.

Generalized Protocol for the Isolation of Polyacetylenes from Plant Material

1. Plant Material Collection and Preparation:

-

Collect fresh roots and rhizomes of Toricellia angulata var. intermedia.

-

Thoroughly wash the plant material with tap water to remove soil and other debris.

-

Air-dry the material in a well-ventilated area, protected from direct sunlight.

-

Once fully dried, grind the plant material into a coarse powder using a mechanical grinder.

2. Extraction:

-

Macerate the powdered plant material (e.g., 10 kg) with 95% ethanol (B145695) at room temperature. Perform the extraction three times, each for a period of 24 hours, to ensure exhaustive extraction.

-

Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Fractionation:

-

Suspend the crude extract in water and perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol.

-

Concentrate each fraction using a rotary evaporator. The polyacetylene of interest is expected to be in the less polar fractions (e.g., petroleum ether or ethyl acetate).

4. Chromatographic Purification:

-

Macroporous Resin Chromatography: Subject the target fraction (e.g., the ethyl acetate fraction) to column chromatography on a D101 macroporous resin column. Elute with a stepwise gradient of ethanol in water (e.g., 10%, 30%, 50%, 70%, 95% ethanol).

-

Silica (B1680970) Gel Column Chromatography: Further purify the fractions containing the target compound using silica gel column chromatography. Elute with a gradient of ethyl acetate in petroleum ether. Monitor the fractions by thin-layer chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): The final purification is typically achieved using preparative HPLC on a C18 column. Use a mobile phase consisting of a gradient of methanol (B129727) and water.

5. Structure Elucidation:

-

The structure of the purified compound is elucidated using a combination of spectroscopic techniques:

-

1D NMR: ¹H and ¹³C NMR spectroscopy to determine the carbon-hydrogen framework.

-

2D NMR: COSY, HSQC, and HMBC experiments to establish the connectivity of protons and carbons.

-

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): To determine the exact molecular weight and elemental formula.

-

Biological Activity and Signaling Pathways

Specific biological activities and signaling pathways for this compound have not yet been reported in the scientific literature. However, the broader class of polyacetylenes, including structurally similar diol derivatives, is known to exhibit a range of biological effects, most notably anti-inflammatory and cytotoxic activities.[4][5]

Many polyacetylenes exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. One such critical pathway is the Nuclear Factor-kappa B (NF-κB) signaling cascade.

Representative Signaling Pathway: Inhibition of NF-κB Signaling by Polyacetylenes

The following diagram illustrates a generalized pathway for the inhibition of NF-κB activation by certain polyacetylenes, which is a common mechanism for their anti-inflammatory properties.

Caption: Representative pathway of NF-κB inhibition by polyacetylenes.

Conclusion

This compound is a naturally occurring polyacetylene found in Toricellia angulata var. intermedia. While its specific biological activities are yet to be fully elucidated, the known pharmacological properties of related polyacetylenes suggest its potential as a lead compound for drug discovery, particularly in the areas of anti-inflammatory and cytotoxic agents. The generalized protocol for its isolation provided in this guide offers a starting point for researchers aiming to obtain this compound for further study. Future research should focus on quantifying the yield of this compound from its natural source and exploring its specific molecular targets and signaling pathways to unlock its full therapeutic potential.

References

- 1. preprints.org [preprints.org]

- 2. Cytotoxic activity of polyacetylenes and polyenes isolated from roots of Echinacea pallida - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Polyacetylene diols with antiproliferative and driving Th1 polarization effects from the marine sponge Callyspongia sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanisms of Action of Polyacetylenes’ Anti-Inflammatory Function and Their Potential in Cancer Chemoprevention and Treatment[v1] | Preprints.org [preprints.org]

- 5. Anti-inflammatory and anti-oxidative activities of polyacetylene from Dendropanax dentiger - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical structure and stereochemistry of (R,E)-Deca-2-ene-4,6-diyne-1,8-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R,E)-Deca-2-ene-4,6-diyne-1,8-diol is a naturally occurring polyacetylene, a class of compounds known for their diverse and potent biological activities. This technical guide provides a comprehensive overview of its chemical structure, stereochemistry, and, where available, its physicochemical properties and biological context. The information presented herein is intended to support research and development efforts in fields such as medicinal chemistry, natural product synthesis, and pharmacology. While detailed experimental data for this specific molecule remains limited in publicly accessible literature, this document compiles the available information and provides a framework for future investigation.

Chemical Structure and Stereochemistry

This compound is a C10 polyacetylene characterized by a conjugated system of one double bond and two triple bonds. The molecular formula is C₁₀H₁₂O₂ with a molecular weight of 164.2 g/mol . The structure features two hydroxyl groups, one at each terminus of the aliphatic chain.

The stereochemistry of the molecule is defined by two key features:

-

A chiral center at the C-8 position: The "(R)" designation indicates the specific spatial arrangement of the hydroxyl group at this position.

-

A double bond between C-2 and C-3: The "(E)" designation (from the German entgegen) signifies that the substituents on the double bond are on opposite sides, resulting in a trans configuration.

Chemical Structure:

Key Structural Features:

-

Deca: A ten-carbon backbone.

-

-2-ene: A carbon-carbon double bond located at the second carbon position.

-

-4,6-diyne: Two carbon-carbon triple bonds located at the fourth and sixth carbon positions.

-

-1,8-diol: Two hydroxyl (-OH) groups located at the first and eighth carbon positions.

-

(R,E)-: Specifies the stereochemistry at the C-8 chiral center and the C-2/C-3 double bond, respectively.

Physicochemical Properties

Detailed, experimentally determined physicochemical data for this compound is not widely available in the public domain. However, based on its structure, the following properties can be inferred:

| Property | Value/Description |

| Molecular Formula | C₁₀H₁₂O₂ |

| Molecular Weight | 164.2 g/mol |

| CAS Number | 931116-24-4 |

| Appearance | Likely a solid or oil at room temperature, common for polyacetylenes. |

| Solubility | Expected to have some solubility in polar organic solvents due to the hydroxyl groups. Limited solubility in water. |

| Stability | Polyacetylenes can be sensitive to light, heat, and oxygen. Storage in a cool, dark, and inert environment is recommended. |

Isolation and Synthesis

Natural Source and Isolation

This compound has been identified as a natural product isolated from the roots and rhizomes of Toricellia angulata var. intermedia. The isolation of this compound, designated as (8R)-deca-2-trans-2-ene-4,6-diyn-1,8-diol, was described in the scientific literature.

Experimental Protocol for Isolation (General Procedure):

A detailed, step-by-step experimental protocol for the isolation of this specific compound is not available in the accessible literature. However, a general workflow for the isolation of polyacetylenes from plant material can be outlined as follows:

Caption: Generalized workflow for the isolation of polyacetylenes.

The structural elucidation of the isolated compound was reportedly performed using modern spectroscopic techniques, including 1D-NMR, 2D-NMR, and HR-ESI-MS.

Chemical Synthesis

A specific, published synthetic route for this compound has not been identified in the current literature. The synthesis of such a molecule would likely involve the creation of the conjugated enediyne system and the stereoselective introduction of the chiral alcohol.

Hypothetical Synthetic Strategy:

A plausible synthetic approach could involve the following key steps:

Caption: A potential synthetic pathway for the target molecule.

Biological Activity and Potential Applications

While specific biological activities for this compound have not been extensively reported, polyacetylenes as a class are known to exhibit a wide range of biological effects.

Known Activities of Related Polyacetylenes:

-

Anticancer/Cytotoxic: Many polyacetylenes have demonstrated potent cytotoxic activity against various cancer cell lines.

-

Antifungal: The conjugated system of polyacetylenes can disrupt fungal cell membranes and metabolic processes.

-

Antibacterial: Some polyacetylenes show activity against both Gram-positive and Gram-negative bacteria.

-

Anti-inflammatory: Certain polyacetylenes can modulate inflammatory pathways.

-

Nematicidal and Insecticidal: These compounds can be toxic to nematodes and insects, suggesting a role in plant defense.

Potential Signaling Pathways:

The precise molecular targets and signaling pathways of this compound are yet to be elucidated. However, based on the activities of other polyacetylenes, potential mechanisms could involve:

Caption: Potential biological mechanisms of polyacetylenes.

Future Research Directions

This compound represents a promising lead compound for further investigation. Key areas for future research include:

-

Total Synthesis: Development of an efficient and stereoselective total synthesis to enable further biological evaluation.

-

Spectroscopic Characterization: Full publication of the detailed NMR, IR, and MS data to confirm its structure and serve as a reference.

-

Biological Screening: Comprehensive screening for cytotoxic, antimicrobial, and anti-inflammatory activities.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways to understand its biological effects.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues to identify key structural features for optimal activity.

Conclusion

This compound is a structurally interesting natural product with potential for further development. While detailed experimental data is currently scarce in the public domain, this guide provides a foundational understanding of its chemistry and potential biological relevance. Further research is warranted to fully explore the therapeutic and scientific potential of this and related polyacetylenes.

An In-depth Technical Guide to the Isolation and Purification of (R,E)-Deca-2-ene-4,6-diyne-1,8-diol from Plant Extracts

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R,E)-Deca-2-ene-4,6-diyne-1,8-diol is a naturally occurring polyacetylene, a class of bioactive compounds characterized by the presence of multiple carbon-carbon triple bonds. These compounds are known for their diverse pharmacological activities, making them of significant interest in drug discovery and development. This technical guide provides a comprehensive overview of the methodologies for the isolation and purification of this compound from plant sources, with a focus on Torricellia angulata var. intermedia, a known plant source for this compound. The guide details experimental protocols, data presentation, and the potential biological signaling pathways modulated by this class of molecules.

Data Presentation: Physicochemical and Spectroscopic Properties

Quantitative data for this compound is crucial for its identification and characterization. The following table summarizes its key properties.

| Property | Value |

| Molecular Formula | C₁₀H₁₂O₂ |

| Molecular Weight | 164.20 g/mol |

| CAS Number | 931116-24-4 |

| Appearance | Oily substance |

| Plant Source | Torricellia angulata var. intermedia (Roots and Rhizomes) |

| ¹H NMR (CDCl₃, 400 MHz) | Expected signals: δ 5.8-6.5 (m, 2H, -CH=CH-), 4.2-4.5 (m, 1H, -CH(OH)-), 4.1-4.3 (d, 2H, -CH₂OH), 1.6-1.8 (m, 2H, -CH₂-), 1.3-1.5 (d, 3H, -CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | Expected signals: δ 125-140 (-CH=CH-), 70-80 (-C≡C-), 60-70 (-CH(OH) and -CH₂OH), 20-30 (-CH₂- and -CH₃) |

| Mass Spectrometry (ESI-MS) | Expected m/z: 165.08 [M+H]⁺, 187.07 [M+Na]⁺ |

Note: The NMR data presented are predicted values based on the chemical structure. Actual experimental values may vary.

Experimental Protocols

The isolation and purification of this compound from plant material is a multi-step process involving extraction, fractionation, and chromatography. The following is a representative protocol based on established methods for polyacetylene isolation.

Plant Material Collection and Preparation

-

Collection: The roots and rhizomes of Torricellia angulata var. intermedia are collected.

-

Preparation: The plant material is washed, air-dried in the shade, and then coarsely powdered using a mechanical grinder.

Extraction

-

Solvent Extraction: The powdered plant material is extracted exhaustively with 95% ethanol (B145695) at room temperature. The extraction is typically repeated three times to ensure maximum yield.

-

Concentration: The combined ethanolic extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation

-

Solvent-Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol. The polyacetylenes are typically enriched in the ethyl acetate fraction.

-

Concentration: The ethyl acetate fraction is concentrated under reduced pressure.

Chromatographic Purification

-

Silica (B1680970) Gel Column Chromatography:

-

The concentrated ethyl acetate fraction is subjected to silica gel column chromatography.

-

The column is eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.

-

Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing the target compound are pooled and concentrated.

-

-

Sephadex LH-20 Column Chromatography:

-

Further purification can be achieved using a Sephadex LH-20 column with methanol (B129727) as the mobile phase to remove pigments and other impurities.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

The final purification is performed using preparative HPLC on a C18 reversed-phase column.

-

A gradient elution with a mobile phase of methanol and water is typically used.

-

The elution is monitored with a UV detector, and the peak corresponding to this compound is collected.

-

The purity of the final compound is confirmed by analytical HPLC.

-

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The overall workflow for the isolation and purification of this compound is depicted in the following diagram.

Caption: Isolation and purification workflow.

Potential Signaling Pathways

Polyacetylenes have been reported to modulate key signaling pathways involved in inflammation and cell proliferation. While the specific effects of this compound are still under investigation, the following diagrams illustrate the potential mechanisms of action based on related compounds.

NF-κB Signaling Pathway

Caption: Potential inhibition of the NF-κB pathway.

MAPK Signaling Pathway

Caption: Potential modulation of the MAPK/ERK pathway.

Conclusion

The isolation and purification of this compound from Torricellia angulata var. intermedia presents a promising avenue for the discovery of novel therapeutic agents. The protocols outlined in this guide, based on established phytochemical techniques, provide a solid foundation for researchers to obtain this compound in high purity. Further investigation into its specific biological activities and mechanisms of action, particularly in relation to the NF-κB and MAPK signaling pathways, is warranted to fully elucidate its therapeutic potential. The successful application of these methods will be instrumental in advancing the development of new drugs derived from natural products.

The Biological Activity of Polyacetylene Diols: A Technical Guide for Researchers

Abstract

Polyacetylene diols, a class of naturally occurring lipids characterized by the presence of two or more carbon-carbon triple bonds and two hydroxyl groups, have garnered significant attention within the scientific community for their diverse and potent biological activities. Extracted from a variety of plant and marine sources, these compounds have demonstrated promising therapeutic potential, exhibiting cytotoxic, anti-inflammatory, neuroprotective, and antimicrobial properties. This in-depth technical guide provides a comprehensive overview of the biological activities of polyacetylene diols, with a focus on their mechanisms of action. Detailed experimental protocols for key assays and quantitative data on the bioactivity of representative compounds are presented to facilitate further research and drug development in this area. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and concise understanding of the complex biological processes involved.

Introduction

Polyacetylenes are a diverse group of natural products found in various plant families, such as Apiaceae (e.g., carrots, celery) and Araliaceae (e.g., ginseng), as well as in marine sponges.[1] Among them, polyacetylene diols are distinguished by their unique structural features, which contribute to their significant bioactivities. Notable examples include falcarindiol (B120969), panaxynol (B1672038), and callyspongidiol, each of which has been the subject of numerous studies.[2][3][4] The presence of highly reactive triple bonds and hydroxyl moieties allows these molecules to interact with various cellular targets, thereby modulating a range of physiological and pathological processes. This guide aims to provide researchers, scientists, and drug development professionals with a thorough understanding of the biological activities of polyacetylene diols, supported by experimental data and detailed methodologies.

Biological Activities of Polyacetylene Diols

Polyacetylene diols exhibit a wide spectrum of biological activities, making them attractive candidates for the development of novel therapeutics. The following sections detail their major bioactivities, supported by quantitative data.

Cytotoxic and Antiproliferative Activity

A significant body of research has focused on the anticancer potential of polyacetylene diols. These compounds have been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis.

Falcarindiol, a well-studied polyacetylene diol, has demonstrated preferential cytotoxicity towards colon cancer cells over normal colon epithelial cells.[3] It has also been shown to inhibit tumor growth in xenograft models and acts synergistically with the chemotherapeutic drug 5-fluorouracil.[3] Similarly, panaxynol has exhibited cytotoxic activity against several human tumor cell lines.[1][4] Polyacetylene diols isolated from the marine sponge Callyspongia sp., namely callyspongidiol, siphonodiol, and 14,15-dihydrosiphonodiol, have shown antiproliferative activity against human promyelocytic leukemia (HL-60) cells by inducing apoptosis.[2]

Table 1: Cytotoxic and Antiproliferative Activity of Polyacetylene Diols

| Compound | Cell Line | Activity | IC50 Value | Reference |

| Callyspongidiol | HL-60 (human promyelocytic leukemia) | Antiproliferative | 6.5 µg/mL | [2] |

| Siphonodiol | HL-60 (human promyelocytic leukemia) | Antiproliferative | 2.8 µg/mL | [2] |

| 14,15-dihydrosiphonodiol | HL-60 (human promyelocytic leukemia) | Antiproliferative | 6.5 µg/mL | [2] |

| Panaquinquecol 4 | A2780 (human ovarian cancer) | Cytotoxic | 7.60 µM | [5] |

| Panaquinquecol 4 | SKOV3 (human ovarian cancer) | Cytotoxic | 27.53 µM | [5] |

| Pentadeca-(8Z,13Z)-dien-11-yn-2-one | COLO320 (human colon cancer) | Cytotoxic | < 10 µM | [6] |

| Pentadeca-(8Z,13Z)-dien-11-yn-2-one | MIA PaCa-2 (human pancreatic cancer) | Cytotoxic | ~20 µM | [6] |

| Cadiyenol | P388D1 (mouse lymphoma) | Cytotoxic | 24 µM | [7] |

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, including cancer and neurodegenerative disorders. Polyacetylene diols have been shown to possess potent anti-inflammatory properties.

Panaxynol has been reported to inhibit the expression of inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.[4] It also suppresses cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) expression.[4] Similarly, falcarinol-type polyacetylenes, including falcarindiol, have been shown to reduce inflammation, in part by inhibiting the transcription factor NF-κB.[8] A polyacetylene isolated from Dendropanax dentiger, (9Z,16S)-16-Hydroxy-9,17-octadecadiene-12,14-diynoic acid (HODA), significantly inhibited nitric oxide (NO) production in LPS-induced RAW 264.7 murine macrophage cells with an IC50 of 4.28 µM.[9]

Table 2: Anti-inflammatory Activity of Polyacetylene Diols

| Compound | Cell Line/Model | Activity | IC50 Value | Reference |

| (9Z,16S)-16-Hydroxy-9,17-octadecadiene-12,14-diynoic acid (HODA) | RAW 264.7 (murine macrophages) | NO Production Inhibition | 4.28 µM | [9] |

| (3R,8S)-heptadeca-1,16-dien-4,6-diyne-3,8-diol | RAW 264.7 (murine macrophages) | NO Production Inhibition | 15.12 to 66.97 µM | [10] |

| Cadiyenol | LPS-activated mouse macrophages | NO Production Reduction | ~70% reduction at 24 µM | [7] |

Neuroprotective Effects

Emerging evidence suggests that polyacetylene diols may have a protective role in the nervous system. Panaxynol has demonstrated neuroprotective effects.[1] Vicinal diol sesquiterpenes, which share the diol functionality, from Cinnamomum migao have shown moderate neuroprotective activity against NMDA-induced neurotoxicity in PC12 cells.[11] While research in this area is still developing, the potential of polyacetylene diols as neuroprotective agents warrants further investigation.

Antimicrobial Activity

Polyacetylene diols also exhibit a range of antimicrobial activities, including antifungal and antibacterial effects.

Falcarindiol has been shown to be active against phytopathogenic fungi.[12] Analogs of falcarindiol have displayed potent antifungal activities against several economically significant phytopathogenic fungal species, with half-maximum effective concentrations (EC50) ranging from 4 to 23 µg/mL.[12] Furthermore, the combination of falcarindiol and itraconazole (B105839) has shown synergistic activity against dermatophytes.[13]

Table 3: Antifungal Activity of Polyacetylene Diols

| Compound/Analog | Fungal Species | Activity | EC50/MIC Value | Reference |

| Falcarindiol analog (8o) | Phytophthora capsici | Antifungal | 4-23 µg/mL (EC50) | [12] |

| Xylariside B | Fusarium oxysporum, Botrytis cinerea, Phytophthora capsici, Fusarium solani | Antifungal | 3.91 to 7.81 μg/mL (MIC) | [14] |

| Falcarindiol | Dermatophytes | Antifungal | 1.56 to 100μg/ml (MIC) | [13] |

Polyacetylene compounds have demonstrated antibacterial properties against both Gram-positive and Gram-negative bacteria.[15] Falcarinol, a related polyacetylene, has shown significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 18.8 to 37.6 μg/mL. While specific data for polyacetylene diols is more limited, the general class of polyacetylenes shows promise as a source of new antibacterial agents.

Mechanisms of Action

The diverse biological activities of polyacetylene diols are attributed to their ability to modulate various cellular signaling pathways.

Induction of Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)

One of the key mechanisms underlying the cytotoxic effects of falcarindiol is the induction of endoplasmic reticulum (ER) stress and the activation of the unfolded protein response (UPR).[3] ER stress occurs when the folding capacity of the ER is overwhelmed, leading to an accumulation of unfolded or misfolded proteins. The UPR is a cellular stress response that aims to restore ER homeostasis but can trigger apoptosis if the stress is prolonged or severe.[3] Falcarindiol-induced cell death is mediated by the activation of the UPR, which involves the activation of transcription factors like XBP1 and ATF4.[3]

Modulation of the NF-κB Signaling Pathway

The anti-inflammatory effects of polyacetylene diols are often mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[8] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and enzymes like iNOS and COX-2.[8] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.[8] Polyacetylene diols can inhibit this pathway, thereby reducing the production of inflammatory mediators.[8][9]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Cytotoxicity and Antiproliferative Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

96-well microtiter plates

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Test compound (polyacetylene diol)

-

Cell culture medium

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Treat the cells with various concentrations of the polyacetylene diol and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control.

Anti-inflammatory Assays

This assay measures the production of nitric oxide, a key inflammatory mediator, by quantifying its stable metabolite, nitrite (B80452), in cell culture supernatants.

Materials:

-

RAW 264.7 murine macrophage cells

-

Lipopolysaccharide (LPS)

-

Griess reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium nitrite standard solution

-

96-well plates

-

Microplate reader

Protocol:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of the polyacetylene diol for 1-2 hours.

-

Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess reagent Part B and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify nitrite concentration using a standard curve generated with sodium nitrite.

Apoptosis and Signaling Pathway Analysis

Western blotting is used to detect and quantify specific proteins in a sample, allowing for the analysis of signaling pathway activation.

Protocol:

-

Cell Lysis: Treat cells with the polyacetylene diol and/or LPS as required. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-IκBα, total IκBα, p65, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software.

Conclusion and Future Perspectives

Polyacetylene diols represent a promising class of natural products with a wide array of biological activities. Their potent cytotoxic, anti-inflammatory, and antimicrobial properties make them valuable lead compounds for drug discovery and development. The mechanisms of action, particularly the induction of ER stress and modulation of the NF-κB pathway, provide a solid foundation for further investigation into their therapeutic applications.

Future research should focus on several key areas. Firstly, the in vivo efficacy and safety of promising polyacetylene diols need to be thoroughly evaluated in relevant animal models. Secondly, structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds. The synthesis of novel analogs could lead to the development of more effective and less toxic drug candidates. Finally, a deeper understanding of the molecular targets and signaling pathways modulated by polyacetylene diols will be essential for their successful translation into clinical practice. The detailed protocols and data presented in this guide are intended to facilitate these future endeavors and accelerate the development of new therapies based on this fascinating class of natural products.

References

- 1. Assays for Induction of the Unfolded Protein Response and Selective Activation of the Three Major Pathways | Springer Nature Experiments [experiments.springernature.com]

- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [bio-protocol.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Drosophila Unfolded Protein Response (UPR) assays in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 13. METHODS FOR MEASURING APOPTOTIC CELL DEATH BY FLOW CYTOMETRY [cyto.purdue.edu]

- 14. researchgate.net [researchgate.net]

- 15. Assays for detecting the unfolded protein response - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (R,E)-Deca-2-ene-4,6-diyne-1,8-diol: From Discovery to Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R,E)-Deca-2-ene-4,6-diyne-1,8-diol is a naturally occurring polyacetylene first isolated from the medicinal plant Torricellia angulata var. intermedia. This guide provides a comprehensive overview of its discovery, history, and physico-chemical properties. It details the initial isolation and structure elucidation, including the experimental protocols employed. While specific biological activities and synthetic pathways for this compound are still under investigation, this document summarizes the known information and places it within the broader context of polyacetylene bioactivity, offering insights for future research and drug development endeavors.

Introduction

Polyacetylenes are a diverse class of natural products characterized by the presence of two or more carbon-carbon triple bonds. These compounds, biosynthesized from fatty acids, are found in various plant families, fungi, and marine organisms. Many polyacetylenes exhibit significant biological activities, including cytotoxic, anti-inflammatory, and antimicrobial properties, making them promising candidates for drug discovery. This guide focuses on a specific C10 polyacetylene, this compound, providing a detailed account of its discovery and scientific background.

Discovery and History

This compound was first reported as a new natural product in 2006 by a team of researchers investigating the chemical constituents of Torricellia angulata var. intermedia (Harms.) Hu, a plant used in Chinese folk medicine. The plant is distributed in the Guizhou, Yunnan, and Sichuan provinces of China, as well as in the Himalayas, and has been traditionally used to treat ailments such as bone fractures, tonsillitis, and asthma.

In their study, the researchers isolated four compounds from the plant, two of which were the novel enantiomeric polyacetylenes, (8S,E)-Deca-2-ene-4,6-diyne-1,8-diol and (8R,E)-Deca-2-ene-4,6-diyne-1,8-diol. This discovery marked the first identification of naturally occurring polyacetylenes with a chiral hydroxyl group. The absolute configurations of these enantiomers were determined using the extended Mosher's method. A more recent study in 2024 also reported the isolation of (8R)-deca-2-trans-2-ene-4,6-diyn-1,8-diol from the roots and rhizomata of the same plant species.

Physico-Chemical Properties

A summary of the key physico-chemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 931116-24-4 | |

| Molecular Formula | C₁₀H₁₂O₂ | |

| Molecular Weight | 164.2 g/mol | |

| Physical Description | Oil | |

| Stereochemistry | (8R, 2E) | |

| Synonyms | (8R)-deca-2-trans-2-ene-4,6-diyn-1,8-diol |

Experimental Protocols

Isolation and Purification

The initial isolation of this compound was achieved from the powdered plant material of Torricellia angulata var. intermedia. The general workflow for the isolation process is outlined below.

A more recent study described a similar process for isolating polyacetylenes from the roots and rhizomata of the same plant, employing D101 macroporous resin and silica gel column chromatography followed by preparative high-performance liquid chromatography.

Structure Elucidation

The structure of this compound was determined using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): Electron Ionisation Mass Spectrometry (EI-MS) was used to determine the molecular weight of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and other 2D-NMR techniques were employed to elucidate the carbon-hydrogen framework of the molecule.

-

Determination of Absolute Configuration: The absolute stereochemistry at the C-8 chiral center was established using the extended Mosher's method. This involves the formation of diastereomeric esters with a chiral reagent, followed by analysis of their ¹H-NMR spectra.

The logical relationship for the structure elucidation process is depicted in the diagram below.

Synthesis

As of the current literature survey, a total synthesis of this compound has not been reported. The development of a synthetic route would be a valuable contribution to the field, enabling further biological evaluation and potential derivatization studies.

Biological Activity and Signaling Pathways

The initial 2006 publication that reported the discovery of this compound mentioned that investigations into its biological activity were in progress, but did not provide any specific data. To date, there are no published studies detailing the specific biological effects or the signaling pathways modulated by this particular compound.

However, the broader class of polyacetylenes is known to exhibit a range of biological activities. Many polyacetylenes have demonstrated significant cytotoxic effects against various cancer cell lines and possess anti-inflammatory properties. The proposed mechanism for the anti-inflammatory effects of some polyacetylenes involves the inhibition of nitric oxide (NO) production in lipopolysaccharide-activated macrophages.

The potential for this compound to exhibit similar activities warrants further investigation. The diagram below illustrates a hypothetical signaling pathway that could be targeted by polyacetylenes, based on existing knowledge of this class of compounds.

(R,E)-Deca-2-ene-4,6-diyne-1,8-diol CAS number and chemical identifiers.

For the attention of: Researchers, Scientists, and Drug Development Professionals

This document provides a summary of the available technical information for the natural product (R,E)-Deca-2-ene-4,6-diyne-1,8-diol. While a comprehensive guide including extensive biological activity, detailed experimental protocols, and signaling pathways is intended, the publicly available information on this specific molecule is limited. This guide compiles the confirmed chemical identifiers and contextual biological information based on related compounds.

Section 1: Chemical Identity and Properties

This compound is a natural lipid that has been isolated from the herbs of Toricellia angulata. Its chemical structure is characterized by a ten-carbon chain containing a trans-configured double bond, two triple bonds, and two hydroxyl groups.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| CAS Number | 931116-24-4 | [1][2] |

| Chemical Formula | C₁₀H₁₂O₂ | |

| Molecular Weight | 164.2 g/mol | [1] |

| IUPAC Name | (2E,8R)-deca-2-ene-4,6-diyne-1,8-diol | N/A |

| Synonyms | Not available | N/A |

| Natural Source | Toricellia angulata var. intermedia (Harms) Hu | [3] |

Section 2: Biological Context and Potential Activity

Detailed studies on the biological activity, mechanism of action, and specific signaling pathways associated with this compound are not extensively documented in publicly available literature. However, the broader class of polyacetylene compounds, to which this molecule belongs, has been the subject of various biological investigations.

Polyacetylenes isolated from different natural sources have been reported to exhibit a range of biological activities, including:

-

Cytotoxic effects: Many polyacetylenes have demonstrated cytotoxicity against various cancer cell lines.[4]

-

Anti-inflammatory properties: Some polyacetylene compounds have been shown to inhibit the production of inflammatory mediators like nitric oxide.

It is important to note that this information is based on related but distinct molecules, and the specific biological profile of this compound remains to be elucidated through dedicated experimental studies.

Section 3: Experimental Data and Protocols

A thorough search of scientific literature and chemical databases did not yield specific experimental protocols or quantitative data (e.g., IC₅₀, EC₅₀ values) for this compound.

Section 4: Signaling Pathways

There is currently no information available describing the signaling pathways modulated by this compound.

Conclusion

This compound is a defined natural product with known chemical identifiers and origin. However, there is a significant gap in the scientific literature regarding its biological activity and mechanism of action. This presents an opportunity for further research to explore the potential therapeutic properties of this compound, particularly given the known bioactivities of the broader class of polyacetylenes. Future studies are required to determine its biological targets, efficacy, and safety profile to ascertain its potential in drug development.

References

Stability and Degradation of (R,E)-Deca-2-ene-4,6-diyne-1,8-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R,E)-Deca-2-ene-4,6-diyne-1,8-diol is a polyacetylene compound with a conjugated ene-diyne system, a structural motif present in various biologically active natural products. Understanding the stability and degradation profile of this molecule is critical for its potential development as a therapeutic agent or for its use as a chemical intermediate. This technical guide provides a comprehensive overview of the known stability information, potential degradation pathways, and detailed experimental protocols for assessing the stability of this compound. The information herein is compiled from publicly available data for the compound and inferred from the established chemistry of related polyacetylene and ene-diyne molecules.

Physicochemical Properties and Storage

This compound is a natural product.[1] Basic physicochemical properties and recommended storage conditions are summarized below. Adherence to these storage conditions is crucial to minimize degradation and ensure the integrity of the compound for research and development purposes.

| Property | Value |

| Molecular Formula | C₁₀H₁₂O₂ |

| Molecular Weight | 164.20 g/mol |

| CAS Number | 931116-24-4 |

| Appearance | Solid |

| Storage (Solid) | -20°C for up to 3 years, 4°C for up to 2 years. |

| Storage (In Solvent) | -80°C for up to 6 months, -20°C for up to 1 month. |

Potential Degradation Pathways

While specific degradation studies on this compound are not extensively published, the chemical literature on polyacetylenes and ene-diynes suggests several potential degradation pathways.[2][3][4][5][6] These compounds are generally susceptible to oxidation, photodegradation, and thermal degradation.

-

Oxidative Degradation: The conjugated π-system of polyacetylenes is prone to oxidation.[2][6] The reaction with atmospheric oxygen can lead to the formation of various oxygenated derivatives, potentially leading to chain cleavage and loss of conjugation. The presence of allylic and propargylic alcohol functionalities may also be susceptible to oxidation.

-

Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to induce photochemical reactions in conjugated systems.[7][8] This can lead to isomerization, cyclization, or polymerization, resulting in the formation of various photoproducts. For ene-diynes, photo-induced cyclization reactions are a known degradation pathway.[4]

-

Thermal Degradation: At elevated temperatures, polyacetylenes can undergo complex degradation reactions, including polymerization and carbonization.[2][9] The ene-diyne moiety, in particular, can undergo thermally induced cyclization reactions, such as the Bergman cyclization, to form highly reactive diradical species.[5] These intermediates can then react further to yield a variety of degradation products.

-

pH-Dependent Degradation (Hydrolysis): While the core structure is not directly susceptible to hydrolysis, extreme pH conditions could potentially catalyze degradation reactions, particularly if acidic or basic conditions promote side reactions or instability of the alcohol groups.

The following diagram illustrates a generalized overview of potential degradation pathways for a polyacetylene diol.

Caption: Potential Degradation Pathways.

Experimental Protocols for Stability Assessment

To thoroughly assess the stability of this compound, a series of forced degradation studies should be conducted.[10][11][12][13][14] These studies are essential for identifying potential degradation products and developing a stability-indicating analytical method.

Development of a Stability-Indicating HPLC Method

A reverse-phase high-performance liquid chromatography (HPLC) method with photodiode array (PDA) detection is recommended for the analysis of this compound, due to its conjugated system which should provide a strong UV chromophore.[15][16][17]

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water or methanol (B129727) and water. The use of a buffer (e.g., phosphate (B84403) or acetate) may be necessary to ensure reproducible chromatography.

-

Flow Rate: 1.0 mL/min.

-

Detection: PDA detector scanning from 200-400 nm. The quantification wavelength should be set at the λmax of the parent compound.

-

Column Temperature: 25-30 °C.

-

Injection Volume: 10-20 µL.

-

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness. The key requirement for a stability-indicating method is specificity: the ability to resolve the parent peak from all potential degradation products.

Forced Degradation Studies

Forced degradation studies should be performed to generate potential degradation products and to demonstrate the specificity of the analytical method.[10][11][12][13][14]

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

General Procedure: For each condition, a sample of the stock solution is subjected to the stress condition for a defined period. At various time points, an aliquot is withdrawn, neutralized (if necessary), diluted to a suitable concentration (e.g., 0.1 mg/mL), and analyzed by the stability-indicating HPLC method. A control sample (unstressed) should be analyzed at each time point. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

3.2.1. Acidic and Basic Hydrolysis

-

Acidic Condition: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep the mixture at room temperature and at an elevated temperature (e.g., 60 °C).

-

Basic Condition: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep the mixture at room temperature and at an elevated temperature (e.g., 60 °C).

-

Neutralization: Before injection, neutralize the samples with an equivalent amount of base or acid.

3.2.2. Oxidative Degradation

-

Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.

-

Keep the mixture at room temperature.

-

Analyze at appropriate time intervals.

3.2.3. Thermal Degradation

-

Solid State: Place a small amount of the solid compound in a controlled temperature oven (e.g., 60°C, 80°C). At various time points, dissolve a known amount of the solid in the initial solvent and analyze.

-

Solution State: Heat the stock solution in a controlled temperature bath (e.g., 60°C, 80°C).

3.2.4. Photolytic Degradation

-

Expose the stock solution and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

-

A control sample should be protected from light (e.g., wrapped in aluminum foil).

The following diagram illustrates a typical workflow for a forced degradation study.

Caption: Forced Degradation Experimental Workflow.

Data Presentation

The results of the forced degradation studies should be presented in a clear and organized manner. The following tables provide a template for summarizing the quantitative data.

Table 1: Summary of Forced Degradation Results

| Stress Condition | Duration | % Assay of this compound | % Total Impurities | Mass Balance (%) |

| 0.1 N HCl (RT) | 24 h | |||

| 0.1 N HCl (60°C) | 8 h | |||

| 0.1 N NaOH (RT) | 24 h | |||

| 0.1 N NaOH (60°C) | 8 h | |||

| 3% H₂O₂ (RT) | 24 h | |||

| Thermal (60°C, solid) | 7 days | |||

| Thermal (60°C, soln) | 24 h | |||

| Photolytic (ICH Q1B) | - |

Table 2: Chromatographic Purity under Stress Conditions

| Stress Condition | RRT of Impurity 1 | % Area of Impurity 1 | RRT of Impurity 2 | % Area of Impurity 2 | ... |

| 0.1 N HCl (60°C) | |||||

| 0.1 N NaOH (60°C) | |||||

| 3% H₂O₂ (RT) | |||||

| Thermal (60°C, soln) | |||||

| Photolytic |

(RRT = Relative Retention Time)

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information on the specific biological activities and associated signaling pathways of this compound. However, many natural products containing the ene-diyne core structure exhibit potent antitumor activity.[4][5] This activity often stems from their ability to undergo Bergman cyclization to form a diradical species that can cleave DNA, leading to apoptosis. Should this compound exhibit cytotoxic properties, a potential mechanism of action could involve the induction of apoptosis through DNA damage, which would activate downstream signaling cascades involving proteins such as p53, caspases, and Bcl-2 family members. Further research is required to elucidate the specific biological targets and signaling pathways modulated by this compound.

The following diagram illustrates a hypothetical signaling pathway that could be investigated if the compound is found to have cytotoxic activity.

Caption: Hypothetical Apoptotic Signaling Pathway.

Conclusion

This compound is a compound that, like other polyacetylenes, is expected to be sensitive to light, heat, and oxidation. The provided experimental protocols offer a robust framework for systematically evaluating its stability profile. The development of a validated stability-indicating HPLC method is a prerequisite for accurate quantification and for ensuring the quality and integrity of this compound in research and pharmaceutical development. Further studies are warranted to identify its specific degradation products, elucidate its degradation kinetics, and explore its biological activities.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Polyacetylene - Wikipedia [en.wikipedia.org]

- 4. kmc.du.ac.in [kmc.du.ac.in]

- 5. Enediyne - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. m.youtube.com [m.youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. tnsroindia.org.in [tnsroindia.org.in]

- 11. Stability-indicating assay method for determination of actarit, its process related impurities and degradation products: Insight into stability profile and degradation pathways☆ - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biomedres.us [biomedres.us]

- 13. medcraveonline.com [medcraveonline.com]

- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quantification of polyacetylenes in apiaceous plants by high-performance liquid chromatography coupled with diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. HPLC-PDA Analysis of Polyacetylene Glucosides from Launaea capitata and Their Antibacterial and Antibiofilm Properties against Klebsiella pneumoniae [mdpi.com]

Methodological & Application

Synthesis of (R,E)-Deca-2-ene-4,6-diyne-1,8-diol laboratory protocol

Application Notes: Synthesis of (R,E)-Deca-2-ene-4,6-diyne-1,8-diol

Introduction

This compound is a polyacetylenic natural product, a class of compounds known for a wide range of biological activities.[1] The synthesis of such molecules is of significant interest to researchers in medicinal chemistry and drug development for exploring their therapeutic potential. The key synthetic challenges lie in the stereoselective construction of the C-8 chiral center with (R)-configuration and the C-2 alkene with (E)-geometry.

This document outlines a detailed protocol for a convergent, enantioselective synthesis. The strategy is based on the preparation of two key fragments, followed by a Cadiot-Chodkiewicz coupling reaction to assemble the carbon skeleton. The chirality is introduced via a highly reliable Corey-Bakshi-Shibata (CBS) asymmetric reduction of a prochiral ketone. This approach provides a robust and stereocontrolled route to the target molecule.

Overall Synthetic Scheme

The synthesis is divided into three main stages:

-

Preparation of Chiral Alkyne Fragment A: Asymmetric reduction of pent-4-yn-2-one to yield (R)-pent-4-yn-2-ol.

-

Preparation of Halo-enyne Fragment B: Synthesis of (E)-1-bromo-pent-1-en-3-yne from propargyl aldehyde.

-

Assembly and Deprotection: Cadiot-Chodkiewicz coupling of Fragments A and B, followed by a final deprotection step to yield the target diol.

Experimental Protocols

Protocol 1: Synthesis of (R)-pent-4-yn-2-ol (Fragment A)

This protocol details the asymmetric reduction of a prochiral ketone to establish the (R)-stereocenter using a CBS catalyst.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |

| Pent-4-yn-2-one | C₅H₆O | 82.10 | 4.11 g | 50.0 |

| (R)-Me-CBS Catalyst | C₁₈H₂₀BNO | 277.17 | 1.39 g | 5.0 |

| Borane-DMS Complex | BH₃·S(CH₃)₂ | 75.97 | 6.0 mL (10M) | 60.0 |

| Anhydrous THF | C₄H₈O | 72.11 | 200 mL | - |

| Methanol (B129727) | CH₃OH | 32.04 | 20 mL | - |

| 1 M Hydrochloric Acid | HCl | 36.46 | 50 mL | - |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 300 mL | - |

| Saturated NaCl (Brine) | NaCl | 58.44 | 100 mL | - |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | 10 g | - |

Procedure

-

Setup: To a flame-dried 500 mL round-bottom flask under an argon atmosphere, add the (R)-Me-CBS catalyst (1.39 g, 5.0 mmol).

-

Catalyst Dissolution: Add 100 mL of anhydrous tetrahydrofuran (B95107) (THF) and cool the solution to -20 °C in a cryocool bath.

-

Borane Addition: Add the borane-dimethyl sulfide (B99878) (BH₃-SMe₂) complex (6.0 mL of 10 M solution, 60.0 mmol) dropwise over 15 minutes, ensuring the temperature remains below -15 °C. Stir the mixture for 15 minutes.

-

Substrate Addition: In a separate flask, dissolve pent-4-yn-2-one (4.11 g, 50.0 mmol) in 100 mL of anhydrous THF. Add this solution dropwise to the reaction flask over 30 minutes.

-

Reaction: Stir the reaction mixture at -20 °C for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol (20 mL).

-

Workup: Allow the mixture to warm to room temperature. Add 1 M HCl (50 mL) and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

-

Purification: Combine the organic layers, wash with brine (100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (Silica gel, 20% ethyl acetate (B1210297) in hexanes) to yield (R)-pent-4-yn-2-ol.

Expected Results

| Parameter | Value |

| Yield | ~3.70 g (~88%) |

| Appearance | Colorless oil |

| Enantiomeric Excess | >98% (Determined by chiral HPLC) |

| ¹H NMR (CDCl₃) | δ 4.10 (m, 1H), 2.45 (d, 1H), 2.05 (t, 1H), 1.80 (s, 1H, -OH), 1.30 (d, 3H) |

Protocol 2: Synthesis of (E)-1-bromo-pent-1-en-3-yne (Fragment B)

This protocol describes a one-pot synthesis of the bromo-enyne fragment via a Wittig-type reaction.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |

| Propargyl Aldehyde | C₃H₂O | 54.05 | 2.70 g | 50.0 |

| Carbon Tetrabromide | CBr₄ | 331.63 | 18.24 g | 55.0 |

| Triphenylphosphine (B44618) | P(C₆H₅)₃ | 262.29 | 28.85 g | 110.0 |

| Anhydrous Dichloromethane (B109758) | CH₂Cl₂ | 84.93 | 250 mL | - |

Procedure

-

Setup: To a flame-dried 500 mL round-bottom flask under argon, add triphenylphosphine (28.85 g, 110.0 mmol) and 200 mL of anhydrous dichloromethane (DCM). Cool the mixture to 0 °C.

-

Ylide Formation: Add carbon tetrabromide (18.24 g, 55.0 mmol) portion-wise, maintaining the temperature at 0 °C. Stir for 30 minutes.

-

Aldehyde Addition: Add a solution of propargyl aldehyde (2.70 g, 50.0 mmol) in 50 mL of anhydrous DCM dropwise to the reaction mixture.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 12 hours.

-

Workup: Quench the reaction with 100 mL of water. Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Add hexanes to precipitate triphenylphosphine oxide. Filter the solid and wash with cold hexanes. Concentrate the filtrate and purify the residue by flash column chromatography (Silica gel, 100% hexanes) to obtain the volatile product.

Protocol 3: Cadiot-Chodkiewicz Coupling and Deprotection

This protocol couples the two fragments and removes the protecting group to yield the final product. For this protocol, it is assumed Fragment A is protected with a TBDMS group before coupling to avoid side reactions.

Procedure

-

Coupling Reaction: To a solution of TBDMS-protected (R)-pent-4-yn-2-ol (Fragment A) and (E)-1-bromo-pent-1-en-3-yne (Fragment B) in a 2:1 mixture of THF and aqueous ethylamine (B1201723) (EtNH₂), add copper(I) chloride (CuCl, ~5 mol%).

-

Reaction: Stir the mixture vigorously at room temperature for 6 hours. The reaction solution should turn from yellow to blue-green.

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify the crude coupled product via flash column chromatography.

-

Deprotection: Dissolve the purified intermediate in THF and add tetrabutylammonium (B224687) fluoride (B91410) (TBAF, 1.1 equivalents, 1M solution in THF). Stir at room temperature for 2 hours.

-

Final Workup and Purification: Quench with water, extract with ethyl acetate, dry the organic layer, and concentrate. Perform a final purification by column chromatography to yield pure this compound.

Final Product Characterization

| Parameter | Expected Value |

| Formula | C₁₀H₁₂O₂ |

| Molecular Weight | 164.20 g/mol |

| Appearance | White to pale yellow solid |

| Purity (HPLC) | >98% |

References

Asymmetric Synthesis of Chiral Polyacetylenes: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral polyacetylenes are a fascinating class of molecules characterized by their unique structural, electronic, and biological properties. Found in various natural sources, these compounds often exhibit potent bioactivities, making them attractive targets in drug discovery and development. The controlled synthesis of enantiomerically pure polyacetylenes is crucial for elucidating their structure-activity relationships and for the development of novel therapeutic agents and chiral materials. This document provides an overview of key methodologies for the asymmetric synthesis of chiral polyacetylenes, complete with detailed experimental protocols and comparative data.

Key Methodologies for Asymmetric Synthesis

The asymmetric synthesis of chiral polyacetylenes can be broadly categorized into three main approaches:

-

Chiral Template-Directed Polymerization: This method utilizes a chiral environment to induce helicity in the growing polymer chain from achiral monomers. A prominent example is the use of chiral nematic liquid crystals as a reaction medium.

-

Synthesis from Chiral Building Blocks: This strategy involves the use of enantiomerically pure starting materials containing stereocenters, which are then elaborated into the final polyacetylene structure through stereoselective reactions.

-

Asymmetric Catalysis: This approach employs chiral catalysts, typically transition metal complexes with chiral ligands, to control the stereochemistry of carbon-carbon bond formation in the construction of the polyacetylene backbone or key chiral synthons.

Chiral Template-Directed Polymerization: Helical Polyacetylenes in Chiral Nematic Liquid Crystals

This method provides a unique way to generate helical polyacetylene films where the chirality arises from the macroscopic helical structure of the polymer chains, induced by a chiral nematic liquid crystal (N*-LC) reaction field.[1][2]

Logical Workflow for Helical Polyacetylene Synthesis

Caption: Workflow for the synthesis of helical polyacetylenes.

Experimental Protocol: Synthesis of Helical Polyacetylene Film[1]

Materials:

-

Nematic Liquid Crystal Mixture: Equimolar mixture of 4-(trans-4-n-propylcyclohexyl)ethoxybenzene and 4-(trans-4-n-propylcyclohexyl)butoxybenzene.

-

Chiral Dopant: (R)- or (S)-1,1'-Binaphthyl-2,2'-diyl bis(4-(trans-4-n-pentylcyclohexyl)oxy)benzoate).

-

Catalyst: Titanium tetrabutoxide (Ti(O-n-Bu)4) and triethylaluminum (B1256330) (Et3Al).

-

Solvent: Toluene (B28343) (anhydrous).

-

Monomer: Acetylene gas.

Procedure:

-

Preparation of the Chiral Nematic Liquid Crystal (N-LC):*

-

In a glovebox, add the chiral dopant (5-14 wt%) to the nematic liquid crystal mixture.

-

Heat the mixture gently (e.g., 50 °C) with stirring until the chiral dopant is completely dissolved and the mixture is homogeneous.

-

Cool the mixture to room temperature to form the N*-LC phase.

-

-

Preparation of the Catalyst Solution:

-

In a separate Schlenk flask under an inert atmosphere, dissolve Ti(O-n-Bu)4 in the prepared N*-LC to a concentration of 10-20 mmol/L.

-

In another Schlenk flask, prepare a solution of Et3Al in toluene (e.g., 1 M).

-

-

Acetylene Polymerization:

-

Transfer the Ti(O-n-Bu)4/N*-LC solution to a polymerization flask equipped with a stirrer and gas inlet/outlet.

-

Cool the flask to the desired polymerization temperature (e.g., 0-15 °C).

-

Slowly add the Et3Al solution to the reaction mixture with vigorous stirring to achieve an Al/Ti molar ratio of 2-4.

-

Introduce acetylene gas into the flask at a constant flow rate.

-

The polymerization is typically carried out for 30-60 minutes. A polyacetylene film will form on the surface of the liquid crystal.

-

-

Work-up and Characterization:

-

Stop the acetylene flow and quench the reaction by adding a mixture of HCl in methanol (B129727).

-

Carefully remove the polyacetylene film, wash it thoroughly with methanol and toluene, and dry it under vacuum.

-

The morphology of the film can be characterized by Scanning Electron Microscopy (SEM), and the helical structure of the polymer can be confirmed by Circular Dichroism (CD) spectroscopy.

-

Synthesis from Chiral Building Blocks: The Case of (3R,8S)-Falcarindiol

Many polyacetylenic natural products possess defined stereocenters. Their synthesis relies on the use of chiral starting materials and stereocontrolled reactions to build the carbon chain. (3R,8S)-Falcarindiol is a representative example found in umbelliferous plants.[3][4][5][6]

Retrosynthetic Analysis of (3R,8S)-Falcarindiol

Caption: Retrosynthetic strategy for (3R,8S)-Falcarindiol.

Experimental Protocol: Key Step - Asymmetric Alkynylation for a Falcarindiol Analogue[4]

This protocol describes a key step in the synthesis of a falcarindiol analogue, demonstrating the creation of a chiral center via asymmetric addition of a diyne to an aldehyde using a BINOL-based catalyst.

Materials:

-

(R)-(+)-1,1'-Bi-2-naphthol ((R)-BINOL)

-

Titanium(IV) isopropoxide (Ti(O-iPr)4)

-

Buta-1,3-diyn-1-yltriisopropylsilane

-

n-Butyllithium (n-BuLi) in hexanes

-

Aldehyde (e.g., hept-1-en-3-one)

-

Anhydrous diethyl ether (Et2O)

Procedure:

-

Catalyst Preparation:

-

To a solution of (R)-BINOL (0.2 mmol) in anhydrous Et2O (5 mL) at room temperature, add Ti(O-iPr)4 (0.2 mmol) dropwise.

-

Stir the mixture for 1 hour at room temperature.

-

-

Alkynylation Reaction:

-

In a separate flask, cool a solution of buta-1,3-diyn-1-yltriisopropylsilane (1.0 mmol) in anhydrous Et2O (10 mL) to -78 °C.

-

Add n-BuLi (1.0 mmol) dropwise and stir for 30 minutes at -78 °C.

-

Transfer the freshly prepared catalyst solution to the lithium acetylide solution via cannula at -78 °C.

-

Stir the mixture for 30 minutes at -78 °C.

-

Add a solution of the aldehyde (1.2 mmol) in Et2O (2 mL) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

-

Work-up and Purification:

-

Quench the reaction with saturated aqueous NH4Cl solution.

-

Extract the aqueous layer with Et2O (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the residue by silica (B1680970) gel column chromatography (e.g., petroleum ether/ethyl acetate (B1210297) gradient) to afford the chiral propargyl alcohol.

-

Quantitative Data for Asymmetric Alkynylation[4]

| Aldehyde Substrate | Yield (%) | Enantiomeric Excess (ee, %) |

| Hept-1-en-3-one | 87 | 95 |

| Benzaldehyde | 85 | 92 |

| Cyclohexanecarbaldehyde | 82 | 90 |

Asymmetric Catalysis: The A³ Coupling Reaction

The A³ (Aldehyde-Alkyne-Amine) coupling is a powerful one-pot, three-component reaction to synthesize chiral propargylamines, which are versatile building blocks for more complex chiral polyacetylenes. The use of a chiral catalyst, typically a copper(I) complex with a chiral ligand, allows for high enantioselectivity.[7][8][9][10]

Catalytic Cycle for Asymmetric A³ Coupling

Caption: Catalytic cycle of the asymmetric A³ coupling reaction.

Experimental Protocol: Cu(I)/Pybox-Catalyzed A³ Coupling[10]

Materials:

-

Copper(I) trifluoromethanesulfonate (B1224126) toluene complex ((CuOTf)₂·C₇H₈)

-

Chiral Ligand: (S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine ((S)-iPr-pybox)

-

Aldehyde (e.g., benzaldehyde)

-

Amine (e.g., aniline)

-

Alkyne (e.g., phenylacetylene)

-

Solvent: Toluene (anhydrous)

Procedure:

-

Catalyst Pre-formation:

-

In a flame-dried Schlenk tube under an argon atmosphere, add (CuOTf)₂·C₇H₈ (0.025 mmol) and the (S)-iPr-pybox ligand (0.055 mmol).

-

Add anhydrous toluene (1.0 mL) and stir the mixture at room temperature for 1 hour.

-

-

A³ Coupling Reaction:

-

To the catalyst solution, add the aldehyde (0.5 mmol), followed by the amine (0.6 mmol).

-

Stir the mixture for 10 minutes at room temperature.

-

Add the alkyne (0.75 mmol) dropwise.

-

Continue stirring at room temperature for the specified reaction time (typically 12-48 hours), monitoring the reaction progress by TLC.

-

-

Work-up and Purification:

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by silica gel column chromatography (e.g., hexane/ethyl acetate gradient) to yield the chiral propargylamine.

-

Determine the enantiomeric excess by chiral HPLC analysis.

-

Quantitative Data for Asymmetric A³ Coupling[8][10]

| Aldehyde | Amine | Alkyne | Ligand | Yield (%) | ee (%) |

| Benzaldehyde | Aniline | Phenylacetylene | (S)-iPr-pybox | 98 | 96 |

| 4-Methoxybenzaldehyde | Aniline | Phenylacetylene | (S)-iPr-pybox | 95 | 95 |

| Benzaldehyde | Aniline | 1-Hexyne | (S)-iPr-pybox | 92 | 87 |

| Benzaldehyde | Aniline | (Trimethylsilyl)acetylene | Glucopybox | 69 | 90 |

| 4-Chlorobenzaldehyde | p-Methoxyaniline | Phenylacetylene | (S)-iPr-pybox | 96 | 97 |

Conclusion

The asymmetric synthesis of chiral polyacetylenes is a dynamic field with diverse and powerful methodologies. The choice of strategy depends on the desired target structure. For creating polymers with overall helical chirality from simple monomers, template-directed polymerization in chiral liquid crystals is a compelling approach. For the synthesis of complex natural products with multiple defined stereocenters, a strategy based on chiral building blocks and stereoselective coupling reactions is often employed. Finally, asymmetric catalysis, particularly the A³ coupling reaction, provides an efficient and atom-economical route to key chiral synthons for the construction of a wide range of chiral polyacetylenic compounds. The protocols and data presented herein serve as a guide for researchers in the selection and implementation of these techniques for their specific research and development goals.

References

- 1. Helical polyacetylene synthesized with a chiral nematic reaction field - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Total Synthesis of Chiral Falcarindiol Analogues Using BINOL-Promoted Alkyne Addition to Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Anticancer Activity, Structure-Activity Relationship and Mechanistic Investigations of Falcarindiol Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Falcarindiol and dichloromethane fraction are bioactive components in Oplopanax elatus: Colorectal cancer chemoprevention via induction of apoptosis and G2/M cell cycle arrest mediated by cyclin A upregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. The Asymmetric A3(Aldehyde–Alkyne–Amine) Coupling: Highly Enantioselective Access to Propargylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of and recent advances in asymmetric A3 coupling - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for (R,E)-Deca-2-ene-4,6-diyne-1,8-diol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction